molecular formula C8H5Cl B013528 1-Chloro-4-ethynylbenzene CAS No. 873-73-4

1-Chloro-4-ethynylbenzene

Cat. No.: B013528
CAS No.: 873-73-4
M. Wt: 136.58 g/mol
InChI Key: LFZJRTMTKGYJRS-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynylbenzene, also known as (4-Chlorophenyl)acetylene, is an organic compound with the molecular formula C8H5Cl. It is a derivative of benzene, where a chlorine atom and an ethynyl group are substituted at the para positions. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

1-Chloro-4-ethynylbenzene can be synthesized through various methods. One common synthetic route involves the Sonogashira coupling reaction, where 1-chloro-4-iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial production methods may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

1-Chloro-4-ethynylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases like triethylamine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethynylbenzene largely depends on its chemical reactivity. In coupling reactions, the ethynyl group forms carbon-carbon bonds through palladium-catalyzed processes. The chlorine atom can be displaced in nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of intermediate complexes and transition states that facilitate the overall transformation .

Comparison with Similar Compounds

1-Chloro-4-ethynylbenzene can be compared with other similar compounds, such as:

    1-Bromo-4-ethynylbenzene: Similar in structure but with a bromine atom instead of chlorine, it exhibits different reactivity and reaction conditions.

    1-Chloro-4-iodobenzene: Contains an iodine atom instead of an ethynyl group, used in different coupling reactions.

    4-Chlorophenylacetylene: Another name for this compound, highlighting its acetylene group

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions, making it a versatile compound in organic synthesis and material science .

Properties

IUPAC Name

1-chloro-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZJRTMTKGYJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26797-71-7
Record name Benzene, 1-chloro-4-ethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26797-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90236275
Record name Benzene, 1-chloro-4-ethynyl-
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Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873-73-4
Record name Benzene, 1-chloro-4-ethynyl-
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Record name Benzene, 1-chloro-4-ethynyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-4-ethynylbenzene
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Synthesis routes and methods I

Procedure details

Dissolve 276.5 g (0.634 mole) of bromomethyltriphenylphosphonium bromide in 1800 ml THF and cool to -78° C. Add 67.6 g (0.062 mole) potassium tert.-butoxide and stir at -78° C. for 2 hours. Add 89.12 g p-chlorobenzaldehyde in 200 ml THF to cold reaction mixture and stir for 30 minutes. Add 142.3 g potassium tert.-butoxide and then allow to warm to room temperature. After 18 hours, add 500 ml saturated aqueous ammonium chloride solution and 500 ml H2O and extract with 500 ml diethyl ether. Wash organic layer with 2×400 ml saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter and evaporate solvent to dryness. Wash residue with 200 ml hexane and filter off precipitate. Evaporate hexane and dissolve material in 150 ml hexane methylene chloride (66:33) solution and elute through column containing 300 g silica gel (Merck 60-230 mesh) with hexane: methylene chloride (66:33) solution. Monitor column chromatography using thin-layer chromatography on silica gel (hexane: methylene chloride, 66:33). Collect desired fraction and evaporate solvent. Distill residue in vacuo and collect fraction boiling at 65° C. (8.5 mmHg) to obtain the title compound.
Quantity
276.5 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step Two
Quantity
89.12 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
142.3 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Anhydrous potassium carbonate (0.9g, 0.0065 moles) was added to a solution of chloro-4-trimethylsilylethynylbenzene (3.Og, 0.014 moles) in methanol (60 cm3) under an atmosphere of nitrogen. The reaction was stirred, under nitrogen, at room temperature for 4 hours. The solvent was removed, the solid residue was tritura&ed with ether and then dichloromethane and filtered. The organic filtrates were combined and evaporated to dryness giving chloro-4-ethynylbenzene as a brown solid. This was used in the next step without any further purification yield 1.1 g (58%). 1H NMR 67.3 (2H, d), 7.4 (2H, d), 3.1 (1H, s)ppm.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.014 mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2(4-chlorophenyl)-1-trimethylsilylethyne Prepared in Stage 1 (30.90g:0.02 mole) in methanol was added potassium carbonate (0.276g:002 mole). The mixture was stirred at room temperature until starting material disappeared as monitored by gas liquid chromatography. After this time, solvent was removed in vacuo and the residue taken up in dichloromethane. The solution was dried and declourised over charcoal. Filtration, followed by removal of solvent gave a brown solid which was passed through silica in hexane. This gave pale yellow crystals (1.511g:55.3%)
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
0.276 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Dissolve 276.5 g (0.634 mole) of bromoethyltriphenylphosphonium bromide in 1800 ml THF and cool to -78° C. Add 67.6 g (0.062 mole) potassium tert.-butoxide and stir at -78° C. for 2 hours. Add 89.12 g p-chlorobenzaldehyde in 200 ml THF to cold reaction mixture and stir for 30 minutes. Add 142.3 g potassium tert.-butoxide and then allow to warm to room temperature. After 18 hours, add 500 ml saturated aqueous ammonium chloride solution and 500 ml H2O and extract with 500 ml diethyl ether. Wash organic layer with 2×400 ml saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter and evaporate solvent to dryness. Wash residue with 200 ml hexane and filter off precipitate. Evaporate hexane and dissolve material in 150 ml hexane:methylene chloride (66:33) solution and elute through column containing 300 g silica gel (Merck 60-230 mesh) with hexane:methylene chloride (66.33) solution. Monitor column chromatography using thin-layer chromatography on silica gel (hexane:methylene chloride, 66:33). Collect desired fraction and evaporate solvent. Distill residue in vacuo and collect fraction boiling at 65° C. (8.5 mmHg) to obtain the title compound.
Quantity
276.5 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
67.6 g
Type
reactant
Reaction Step Two
Quantity
89.12 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
142.3 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-ethynylbenzene
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1-Chloro-4-ethynylbenzene
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1-Chloro-4-ethynylbenzene
Reactant of Route 4
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1-Chloro-4-ethynylbenzene
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1-Chloro-4-ethynylbenzene
Reactant of Route 6
1-Chloro-4-ethynylbenzene
Customer
Q & A

Q1: How does the presence of chlorine in 1-chloro-4-ethynylbenzene influence its formation during combustion processes?

A1: Research suggests that the presence of chlorine in this compound is directly related to its formation during the combustion of chlorinated aromatic compounds. Specifically, the thermal decomposition of 4-chlorobiphenyl (4-CB) under conditions mimicking fires and waste combustion has been shown to yield this compound as a byproduct [, ]. This suggests that the chlorine atom present in the parent molecule (4-CB) is retained in some of the breakdown products, including this compound.

Q2: this compound has been identified as a product in the thermal breakdown of 4-chlorobiphenyl. What other classes of compounds are formed alongside it during this process?

A2: The thermal decomposition of 4-chlorobiphenyl produces a complex mixture of products. Alongside this compound, researchers have identified other halogenated aromatic compounds, including chlorophenols, chlorobenzenes, and polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) []. Additionally, non-halogenated aromatic compounds like benzaldehyde, naphthalene, 3-ethylbenzaldehyde, and benzofuran have also been detected [].

Q3: Can this compound be used as a building block in organometallic chemistry?

A3: Yes, this compound can act as a reagent in organometallic synthesis. Research shows that it can react with a ruthenium complex, [η5:σ-Me2C(C5H4)(C2B10H10)]Ru(NH2Prn)2, leading to the formation of a specific type of organometallic compound called an enamine complex []. This highlights the potential of this compound as a synthon in the creation of more complex molecular architectures.

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